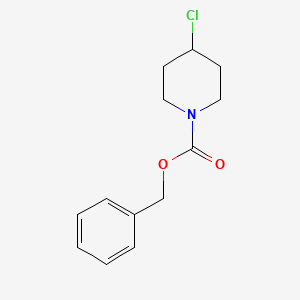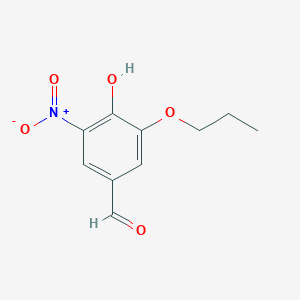![molecular formula C12H12O6 B1425574 ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 13668-86-5](/img/structure/B1425574.png)
ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate
Overview
Description
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is a synthetic organic compound characterized by the presence of a benzodioxole ring, an ethyl acetate group, and a crucial formyl group. This compound is frequently utilized as a versatile building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate typically involves the reaction of 6-formyl-2H-1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-[(6-carboxy-2H-1,3-benzodioxol-5-yl)oxy]acetate.
Reduction: Ethyl 2-[(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)oxy]acetate.
Substitution: Various substituted ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)oxy]acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Ethyl 2-[(6-carboxy-2H-1,3-benzodioxol-5-yl)oxy]acetate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is unique due to its formyl group, which allows for specific chemical reactions and interactions that are not possible with its analogs.
Properties
IUPAC Name |
ethyl 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-2-15-12(14)6-16-9-4-11-10(17-7-18-11)3-8(9)5-13/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYKELXCKVLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





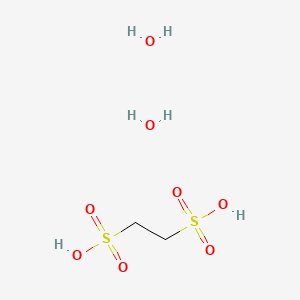
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)
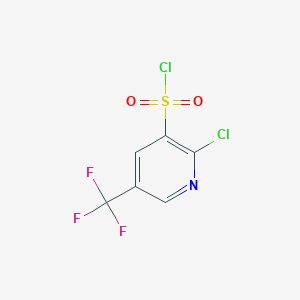
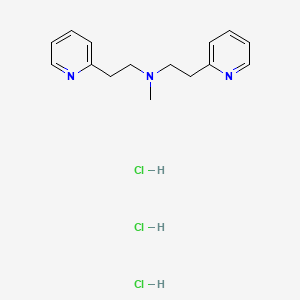
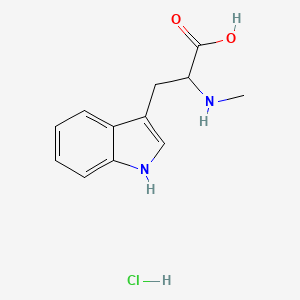

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)


